4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXLBSWQIWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 3-aminophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide has shown promise as an antimicrobial agent. Studies indicate that compounds within the sulfonamide class can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. This compound's structural characteristics may enhance its efficacy against resistant strains of bacteria.
Case Study Example :
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing bacterial load significantly compared to control groups.
Anticancer Properties
Research has indicated that sulfonamides, including this compound, may possess anticancer properties. The compound can potentially inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Key Findings :
- In studies involving cancer cell lines, this compound demonstrated cytotoxic effects comparable to other known anticancer agents. For instance, it inhibited proliferation in breast and lung cancer cell lines by interfering with critical signaling pathways related to cell survival and growth .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes.
Research Insights :
Experimental data suggests that this compound can reduce levels of inflammatory mediators in cellular models, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of sulfonamides. The unique combination of functional groups in this compound enhances its interaction with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and hydroxyl substitutions | Antimicrobial, anticancer |
| 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | Amino group instead of fluorine | Different antimicrobial profile |
| N-(3-Hydroxyphenyl)benzenesulfonamide | Lacks fluorine substitution | Baseline for comparison |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide (NSC373486)
- Key Differences : The hydroxyl group in the target compound is replaced with a methoxy (-OCH₃) group at the para position of the phenyl ring.
- Impact : Methoxy groups are electron-donating, increasing lipophilicity compared to the hydrophilic hydroxyl group. This substitution may alter pharmacokinetic properties, such as membrane permeability and metabolic stability.
- Synthetic Relevance : NSC373486 is a well-documented intermediate in sulfonamide drug discovery .
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (10j)
- Key Differences : Incorporates a diazepane ring linked to the phenyl group, introducing basicity and conformational flexibility.
- Impact: The diazepane moiety enhances interactions with charged residues in enzyme active sites, as seen in kinase inhibitors.
Analogues with Extended Pharmacophores
4-Fluoro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4d)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Features: Contains a chromenone-pyrazolopyrimidine core.
Table 1: Comparative Analysis of Selected Sulfonamides
Role of Fluorine Substitution
Hydroxyphenyl vs. Other Substituents
- The 3-hydroxyphenyl group in the target compound provides a hydrogen-bond donor site absent in methoxy or halogenated analogs. This may improve binding affinity to hydrophilic targets but could reduce blood-brain barrier penetration compared to lipophilic derivatives .
Biological Activity
4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, while providing insights into its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups:
- Fluorine atom at the para position of the benzene ring.
- Hydroxyl group at the meta position.
- Sulfonamide functional group .
The molecular formula is C₁₂H₁₂FNO₃S, with a molecular weight of approximately 273.29 g/mol. The presence of these groups significantly influences its reactivity and biological activity .
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Preliminary studies suggest that it may exhibit significant antimicrobial efficacy against various pathogens, potentially serving as a lead compound for developing new antibiotics .
Anticancer Activity
Recent research has indicated that compounds structurally similar to this compound possess anticancer properties. In vitro studies have evaluated its effects on cancer cell lines, revealing promising antiproliferative activity. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer types, suggesting that this compound may also inhibit tumor growth effectively .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A498 (renal cancer) | TBD |
| 2l (similar structure) | A498 | 0.33 |
| Vemurafenib (control) | BRAF V600E melanoma | TBD |
Enzyme Inhibition
The sulfonamide moiety is known to interact with various enzymes, particularly carbonic anhydrases (CAs). Studies have demonstrated that derivatives of sulfonamides can inhibit different isoforms of CAs, which play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition potency varies significantly depending on the substituents on the aromatic rings .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | hCAII IC₅₀ (µM) | hCAIX IC₅₀ (µM) | hCAXII IC₅₀ (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4j (related compound) | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 |
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors within metabolic pathways. Molecular docking studies are essential to elucidate these interactions further, providing insight into how structural modifications can enhance or diminish activity.
Case Studies
A notable study examined the anticancer effects of various sulfonamide derivatives, including those related to this compound. These derivatives were evaluated against a panel of NCI-60 cancer cell lines, demonstrating significant antiproliferative effects and identifying structure-activity relationships that could guide future drug design .
Q & A
What are the recommended synthetic routes and characterization methods for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide?
Basic Research Question
The compound is typically synthesized via sulfonylation of 3-aminophenol with 4-fluorobenzenesulfonyl chloride under basic conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., pyridine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: petroleum ether/acetone mixtures) yields pure product (72% yield) .
- Characterization :
How does the substitution pattern on the phenyl ring influence biological activity in sulfonamide derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight critical substituent effects:
| Substituent | Impact on Activity | Example Derivatives |
|---|---|---|
| Fluoro (para) | Enhances metabolic stability and lipophilicity | 4-Fluoro-N-(3-hydroxyphenyl) derivative |
| Hydroxy (meta) | Facilitates hydrogen bonding with targets | Core structure in neuroactive analogs |
| Chloro (para) | Increases antimicrobial potency but reduces solubility | 4-Chloro-N-(3-hexynylphenyl) analog |
| Methodological Insight : |
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX .
- In Vitro Assays : Compare IC₅₀ values across derivatives in enzyme inhibition or cell viability assays .
What mechanistic insights explain the neuropharmacological effects of this compound?
Advanced Research Question
Studies on related sulfonamides reveal dual mechanisms:
- Adenosine Modulation : Reduces striatal adenosine levels in nicotine-sensitized murine models, suggesting adenosine A₂A receptor antagonism .
- Dopaminergic Interaction : Inhibits dopamine reuptake transporters (DAT) in behavioral assays, validated via microdialysis and HPLC .
Experimental Design : - Animal Models : Use C57BL/6 mice for locomotor sensitization tests (dose: 10 mg/kg, i.p.) .
- Biochemical Analysis : Measure adenosine via LC-MS/MS in striatal homogenates .
How can this compound address multidrug resistance (MDR) in cancer therapy?
Advanced Research Question
Sulfonamides like 4-fluoro derivatives act as P-glycoprotein (P-gp) modulators:
- Mechanism : Competitive inhibition of P-gp ATPase activity, enhancing intracellular retention of chemotherapeutics (e.g., doxorubicin) .
- Assay Methods :
What in vitro assays are most effective for evaluating anticancer potential?
Basic Research Question
Standardized protocols include:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays (IC₅₀ reported at 0.45 µM for VEGFR2) .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining (e.g., 25% apoptosis induction in MCF-7 cells at 10 µM) .
- Cell Migration : Scratch assay in MDA-MB-231 cells (60% inhibition at 24 hours) .
How do solvent and pH affect the stability of this sulfonamide?
Basic Research Question
Stability studies recommend:
- Solvent Choice : Avoid polar protic solvents (e.g., methanol) due to hydrolysis risks. Use DMSO or acetonitrile for long-term storage .
- pH Optimization : Stable at pH 6–8; degradation occurs below pH 4 (sulfonamide cleavage) or above pH 10 (phenolic oxidation) .
Analytical Validation : Monitor via UV-Vis spectroscopy (λmax = 265 nm) and track degradation products with LC-MS .
What strategies improve bioavailability of sulfonamide-based therapeutics?
Advanced Research Question
Key approaches include:
- Prodrug Design : Esterification of the hydroxyl group to enhance lipophilicity (e.g., acetate prodrug increases Cmax by 3-fold in rats) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
In Vivo Validation : Pharmacokinetic studies in Sprague-Dawley rats (t½ = 8.2 hours for nanoparticle vs. 2.1 hours for free drug) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
